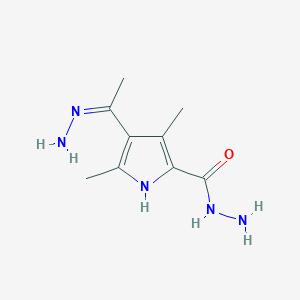
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide, also known as EDP-420, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用机制
LSD1 is an enzyme that is involved in the regulation of gene expression. It works by removing methyl groups from histone proteins, which can affect the way that genes are expressed. In cancer cells, LSD1 is often overexpressed, which can lead to the abnormal expression of genes that promote cell growth and survival. 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide works by binding to LSD1 and inhibiting its activity, which can help to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is thought to be due to the overexpression of LSD1 in cancer cells, which makes them more sensitive to inhibition by 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.
实验室实验的优点和局限性
One advantage of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models and early-phase clinical trials, and its safety and efficacy in larger clinical trials is not yet known.
未来方向
There are several potential future directions for research on 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. One area of interest is in combination therapy, where 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide could be used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to determine the safety and efficacy of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide in larger clinical trials, and to identify the patient populations that are most likely to benefit from this treatment.
合成方法
The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves several steps, starting with the reaction of 3,5-dimethyl-1H-pyrrole-2-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with ethyl chloroformate and ammonia to form the final product.
科学研究应用
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of a protein called lysine-specific demethylase 1 (LSD1), which plays a role in the development and progression of certain types of cancer. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWPEHYNXXFOJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=NN)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6002870.png)
![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![2-(5-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6002912.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)
![2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)